6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
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Description
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (PTBA) is an organic compound belonging to the benzothiazole class of compounds. It is a white crystalline powder that is soluble in water and other organic solvents. PTBA has been studied extensively for its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. PTBA has been used in the development of drugs, in the synthesis of polymers, and as a catalyst for chemical reactions.
Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Anti-inflammatory and Antibacterial Activity : A study by Srivastav, Salahuddin, and Shantakumar (2009) reported the synthesis of novel benzothiazole derivatives that showed significant anti-inflammatory and antibacterial activities. These compounds were synthesized by reacting 2-(chloromethyl)-3-(6-substituted-1, 3-benzothiazole-2-yl) quinazoline-4-(3H)-one with various substituted amines, indicating their potential in developing new therapeutic agents (Srivastav, Salahuddin, & Shantakumar, 2009).
Antitumor Properties : Bradshaw et al. (2002) discovered that certain 2-(4-aminophenyl)benzothiazoles have highly selective and potent antitumor properties. These compounds induce and are biotransformed by cytochrome P450 1A1, leading to the development of a candidate clinical agent with manageable toxic side effects in preclinical models (Bradshaw et al., 2002).
Diuretic Activity : Husain et al. (2016) synthesized new benzothiazole sulfonamides with a quinoxaline ring system that demonstrated excellent in vivo diuretic activity, surpassing reference drugs like acetazolamide. This indicates their potential as lead diuretic compounds (Husain et al., 2016).
Radiolabelling and Drug Design : Gona et al. (2015) reported on the synthesis and radiolabelling of carborane-analogues of benzothiazoles for potential use in cancer therapy. These compounds, which incorporate m-carborane cages, aim at enhancing hydrophobicity and facilitating drug delivery to cancer cells (Gona et al., 2015).
Antimicrobial Activity : Pejchal et al. (2015) synthesized novel benzothiazole amides and evaluated their antimicrobial and antifungal activities, finding some compounds to exhibit activity comparable or slightly better than standard medicinal compounds against a variety of bacterial and fungal strains (Pejchal et al., 2015).
properties
IUPAC Name |
6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKFNJBNISYXTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242147 |
Source
|
Record name | 4,5,6,7-Tetrahydro-6-phenyl-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301242147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79932-21-1 |
Source
|
Record name | 4,5,6,7-Tetrahydro-6-phenyl-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79932-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-6-phenyl-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301242147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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